4,8-Dichloro-6-nitroquinazoline
Description
Properties
IUPAC Name |
4,8-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXYDVKZIBRRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565709-14-9 | |
| Record name | 4,8-dichloro-6-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of 6-Nitroquinazoline Derivatives
A key method involves starting from a 6-nitroquinazoline core and introducing chloro groups at the 4 and 8 positions by chlorination. For example, chlorination of 4,7-dichloro-6-nitroquinazoline analogs has been reported, where selective chlorination is achieved using reagents such as sulfuryl chloride or phosphorus pentachloride under controlled conditions.
- Reaction conditions : Typically performed in glacial acetic acid or other polar solvents at elevated temperatures.
- Yields : High yields (above 80%) of chlorinated nitroquinazoline derivatives have been reported.
- Purification : Products are isolated by precipitation and recrystallization or chromatographic techniques.
Nucleophilic Substitution on Halogenated Quinazoline Precursors
In some syntheses, a 4,8-dichloroquinazoline intermediate is first prepared, followed by nitration at position 6. Alternatively, nucleophilic substitution reactions on halogenated quinazoline derivatives allow the introduction of nitro groups or other substituents.
- Example : Reaction of 7-chloro-6-nitroquinazolin-4(3H)-one with nucleophiles to substitute the chloro group at position 7, demonstrating the feasibility of substitutions on chloronitroquinazolines.
Multi-step Synthesis from Anthranilic Acid Derivatives
Starting from appropriately substituted anthranilic acids, quinazoline rings can be constructed by cyclization reactions involving formamide or other carbonyl sources. Subsequent nitration and chlorination steps yield the desired dichloro-nitroquinazoline.
- Niementowski’s synthesis : Reaction of substituted anthranilic acids with formamide at 125–130°C to form dihydro-4-oxoquinazolines, which can be further functionalized.
- Phosphorus trichloride-mediated cyclization : Heating o-amino benzoic acids with amines and phosphorus trichloride in toluene to yield substituted quinazolines.
Experimental Data and Reaction Conditions Summary
Analytical and Purification Techniques
- Chromatography : Silica gel chromatography using petroleum ether/ethyl acetate mixtures is commonly used to purify quinazoline derivatives.
- Spectroscopic characterization : NMR (¹H, ¹³C), MS, and IR spectroscopy confirm substitution patterns and purity.
- Melting point and Rf values : Used to assess compound identity and purity.
Research Findings and Optimization Notes
- The selective chlorination of nitroquinazoline derivatives requires precise control of reaction temperature and chlorinating agent equivalents to avoid over-chlorination or decomposition.
- Nitration of chloro-substituted precursors is generally performed under mild acidic conditions to maintain selectivity at the 6-position.
- One-pot and eco-efficient methods for quinazoline ring formation have been developed but are mainly reported for quinazoline-2,4-diones rather than chloronitro derivatives; however, these methods provide insights into greener synthetic approaches.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Formation of substituted quinazolines with various functional groups.
Reduction Reactions: Formation of 4,8-dichloro-6-aminoquinazoline.
Oxidation Reactions: Formation of quinazoline derivatives with oxidized functional groups.
Scientific Research Applications
4,8-Dichloro-6-nitroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents, particularly tyrosine kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-nitroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is often explored for its ability to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling and cancer progression. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: 4,8-Dichloro vs. 4,7-Dichloro Derivatives
The positional isomer 4,7-dichloro-6-nitroquinazoline (synthesized in ) differs in the placement of chlorine atoms. Key distinctions include:
- Spectral Properties: The 4,7-isomer exhibits distinct NMR and IR spectral signatures due to altered electronic environments.
Substitution Patterns in Nitroquinazolines
Comparisons with other nitroquinazolines highlight the role of substituents:
- 4-Substituted-6-nitro-2-trichloromethylquinazoline (): The presence of a trichloromethyl group at position 2 enhances electrophilicity, enabling reactions with nitroalkanes under basic conditions (e.g., TBAOH). In contrast, this compound lacks this group, suggesting different reactivity profiles in nucleophilic substitutions .
- Commercial Analogues : Compounds like CID 93258342 (1307992-02-4) and CID 102538854 (1352522-17-8) share the nitroquinazoline scaffold but vary in substituent types and positions, impacting solubility and biological activity .
Biological Activity
4,8-Dichloro-6-nitroquinazoline is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This compound's biological activity is attributed to its unique chemical structure, which includes a quinazoline backbone with two chlorine atoms and a nitro group. These structural features significantly influence its reactivity and interaction with biological targets.
The biological activity of this compound is believed to arise from several mechanisms:
- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Enzyme Interaction : The chloro groups may modulate the activity of enzymes and receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Similar to other quinolines, this compound may target bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and resulting in cell death.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its potential against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown cytotoxic effects on several cancer cell lines. Notably:
- Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxicity against human cancer cell lines such as Huh7-D12 and Caco-2 .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cancer progression has been highlighted. For instance, it interacts with tyrosine kinases critical for cell signaling, which may lead to reduced proliferation of cancer cells.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against various pathogens, results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent against infections caused by these bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Study 2: Anticancer Activity
A comprehensive evaluation of the anticancer activity was conducted using human breast cancer cell lines. The results indicated that this compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Caspase activation |
| Huh7-D12 | 15 | Inhibition of cell proliferation |
Q & A
Q. How can AI-driven platforms accelerate the discovery of novel this compound analogs?
- Methodological Answer : Deploy generative adversarial networks (GANs) trained on quinazoline libraries to propose structurally diverse analogs. Validate top candidates via in silico docking (e.g., AutoDock Vina) and synthesize prioritized compounds using high-throughput robotic platforms. This end-to-end automation minimizes human bias and accelerates hit-to-lead transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
